REACTION_CXSMILES
|
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[OH-].[K+].C(O)(=O)C.[CH3:17][C:18]([CH3:20])=O>>[C:18](=[C:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]1=[O:10])([CH3:20])[CH3:17] |f:1.2|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7.5 hours
|
Duration
|
7.5 h
|
Type
|
CUSTOM
|
Details
|
Volatile components were removed by a rotary evaporator
|
Type
|
ADDITION
|
Details
|
To the residue diethyl ether (200 mL) and water (100 mL) were added
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (4*200 mL)
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to yield 152 g of crude product
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation (80 to 120° C./0.3 mmHg) and recrystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)=C1C(C2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29 g | |
YIELD: CALCULATEDPERCENTYIELD | 18.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |